1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine
Brand Name: Vulcanchem
CAS No.: 436088-65-2
VCID: VC2184707
InChI: InChI=1S/C15H17NS/c1-2-7-15(13-8-4-3-5-9-13)16-12-14-10-6-11-17-14/h2-6,8-11,15-16H,1,7,12H2
SMILES: C=CCC(C1=CC=CC=C1)NCC2=CC=CS2
Molecular Formula: C15H17NS
Molecular Weight: 243.4 g/mol

1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine

CAS No.: 436088-65-2

Cat. No.: VC2184707

Molecular Formula: C15H17NS

Molecular Weight: 243.4 g/mol

* For research use only. Not for human or veterinary use.

1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine - 436088-65-2

Specification

CAS No. 436088-65-2
Molecular Formula C15H17NS
Molecular Weight 243.4 g/mol
IUPAC Name 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine
Standard InChI InChI=1S/C15H17NS/c1-2-7-15(13-8-4-3-5-9-13)16-12-14-10-6-11-17-14/h2-6,8-11,15-16H,1,7,12H2
Standard InChI Key SXNMMABRSVCDEY-UHFFFAOYSA-N
SMILES C=CCC(C1=CC=CC=C1)NCC2=CC=CS2
Canonical SMILES C=CCC(C1=CC=CC=C1)NCC2=CC=CS2

Introduction

Structure and Identification

Chemical Nomenclature and Registry

1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine is identified by several synonyms in chemical databases and literature. This secondary amine contains three key structural components: a phenyl group, a thiophen-2-ylmethyl moiety, and a but-3-en-1 chain connected through an amine nitrogen. The compound is registered in various chemical databases with specific identification parameters that enable precise reference and characterization . The standardized naming follows IUPAC conventions to accurately represent its molecular structure and functional groups .

Table 1: Identification Parameters of 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine

ParameterValue
IUPAC Name1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine
CAS Registry Number436088-65-2
Molecular FormulaC15H17NS
PubChem CID3147170
Creation Date2005-08-09
Last Modified2025-04-05

Structural Representation and Chemical Identifiers

The compound possesses a three-dimensional structure with specific connectivity between its constituent atoms. The molecule contains a total of 34 atoms, including 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom arranged in a specific spatial configuration . Digital representations of molecular structure are essential for computational chemistry and database searching, enabling researchers to identify and study this compound efficiently .

Table 2: Structural Identifiers of 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine

Identifier TypeValue
InChIInChI=1S/C15H17NS/c1-2-7-15(13-8-4-3-5-9-13)16-12-14-10-6-11-17-14/h2-6,8-11,15-16H,1,7,12H2
InChIKeySXNMMABRSVCDEY-UHFFFAOYSA-N
SMILESC=CCC(C1=CC=CC=C1)NCC2=CC=CS2

Physicochemical Properties

Physical Properties

The physical properties of 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine determine its behavior in various chemical environments and applications. These properties include its appearance, solubility, and stability under different conditions. The compound exists as a solid at standard temperature and pressure, with specific handling requirements for laboratory and industrial use . Understanding these physical characteristics is crucial for developing appropriate handling protocols and formulation strategies.

Table 3: Physical Properties of 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine

PropertyValueSource
Molecular Weight243.37 g/mol
Physical StateSolid (at STP)
Density1.073±0.06 g/cm³ (Predicted)
Boiling Point345.7±30.0 °C (Predicted)
Storage Condition2-8°C

Chemical Properties

The chemical properties of 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine are determined by its functional groups and molecular structure. The compound contains an amine group that can participate in various chemical reactions, including nucleophilic substitution, acylation, and coordination with metal ions. The presence of a terminal alkene (but-3-en) group provides opportunities for addition reactions and polymerization, while the thiophenyl and phenyl groups influence its reactivity through electronic and steric effects .

Table 4: Chemical Properties of 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine

PropertyValueSource
pKa7.89±0.29 (Predicted)
Functional GroupsSecondary amine, Terminal alkene, Thiophenyl, Phenyl
ReactivityNucleophilic (amine), Addition reactions (alkene)
Hazard ClassIrritant
Hazard SymbolsXi - Irritant

Synthesis and Characterization

Analytical Characterization

Characterization of 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine involves various analytical techniques to confirm its structure, purity, and properties. Spectroscopic methods such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) provide essential data for structural elucidation and verification . Chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), enable assessment of purity and detection of potential impurities. The collective data from these analytical techniques provide comprehensive characterization of the compound for research and quality control purposes.

Applications and Research Significance

Synthetic Chemistry Applications

1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine serves as a valuable building block in organic synthesis due to its diverse functional groups. The compound's unique structure, combining aromatic, heterocyclic, and alkenyl moieties, provides opportunities for selective functionalization and transformation into more complex molecules. Researchers can exploit the reactivity of the amine group for introducing additional functionalities, while the terminal alkene offers sites for chain extension or cyclization reactions. These synthetic applications contribute to the development of novel chemical entities with potential utility in various fields.

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